molecular formula C13H16N2O B14387147 2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- CAS No. 89587-12-2

2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl-

Cat. No.: B14387147
CAS No.: 89587-12-2
M. Wt: 216.28 g/mol
InChI Key: BPLOWDXSHFEXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, medicine, and industry. Pyrrolidinones are known for their diverse biological activities and are often used as scaffolds in drug discovery .

Preparation Methods

The synthesis of 2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of aniline, an aldehyde, and a ketone in the presence of a catalyst. This one-pot multicomponent synthesis is often promoted by ultrasound and uses citric acid as a green catalyst . Industrial production methods typically involve the use of tubular reactors packed with solid catalysts, such as magnesium silicate, under high temperatures and pressures .

Chemical Reactions Analysis

2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This binding can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- can be compared with other similar compounds such as pyrrolone and pyrrolidinone derivatives. These compounds share a similar five-membered lactam structure but differ in their substituents and functional groups. For example, N-methyl-2-pyrrolidinone is another pyrrolidinone derivative that is widely used as a solvent and in pharmaceutical formulations . The uniqueness of 2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

89587-12-2

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-(dimethylaminomethylidene)-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C13H16N2O/c1-14(2)10-11-8-9-15(13(11)16)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3

InChI Key

BPLOWDXSHFEXEP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1CCN(C1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.